

Comparative Analysis of Ceftriaxone Sodium Salt and Ampicillin on E. coli Growth

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Compound of Interest					
Compound Name:	Ceftriaxone sodium salt				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro efficacy of two widely used beta-lactam antibiotics, **ceftriaxone sodium salt** and ampicillin, against the gramnegative bacterium Escherichia coli. The data presented is compiled from various studies and standardized protocols to offer an objective performance comparison, supported by detailed experimental methodologies.

Mechanism of Action

Both ceftriaxone and ampicillin are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] [2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to cell lysis and death.[2]

Ceftriaxone, a third-generation cephalosporin, is known for its broad spectrum of activity against many gram-negative bacteria and its stability against many beta-lactamases.[3] Ampicillin, an aminopenicillin, is also a broad-spectrum antibiotic but is susceptible to degradation by beta-lactamase enzymes, a common resistance mechanism in E. coli.[4][5]

Quantitative Data Presentation



The following tables summarize the in vitro activity of ceftriaxone and ampicillin against E. coli, primarily focusing on the reference strain ATCC 25922, which is commonly used for quality control in antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Antibiotic	E. coli Strain	MIC Range (μg/mL)	Reference
Ceftriaxone	ATCC 25922	0.03 - 0.125	[6]
Ceftriaxone	Clinical Isolates (Susceptible)	≤ 1	[6]
Ceftriaxone	Clinical Isolates (Resistant)	≥ 4	[6]
Ampicillin	ATCC 25922	2 - 8	[7]
Ampicillin	Clinical Isolates (Susceptible)	≤ 8	[8]
Ampicillin	Clinical Isolates (Resistant)	≥ 32	[8]

Table 2: Zone of Inhibition Data (Disk Diffusion Method)

The zone of inhibition is the area around an antibiotic disk where bacterial growth is inhibited. The diameter of this zone is indicative of the antibiotic's effectiveness.



Antibiotic (Disk Potency)	E. coli Strain	Zone Diameter Range (mm)	Interpretive Criteria (CLSI)	Reference
Ceftriaxone (30 μg)	ATCC 25922	29 - 35	Susceptible: ≥ 23, Intermediate: 20-22, Resistant: ≤ 19	[9]
Ampicillin (10 μg)	ATCC 25922	16 - 22	Susceptible: ≥ 17, Intermediate: 14-16, Resistant: ≤ 13	[9]

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the in vitro susceptibility of E. coli to ceftriaxone and ampicillin, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Ceftriaxone sodium salt and ampicillin stock solutions
- E. coli isolate (e.g., ATCC 25922)
- 0.5 McFarland turbidity standard
- Spectrophotometer



Incubator (35°C ± 2°C)

Procedure:

- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of E. coli from an 18-24 hour agar plate.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Antibiotic Dilution:
 - Prepare serial two-fold dilutions of ceftriaxone and ampicillin in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organism.
- Inoculation and Incubation:
 - Inoculate each well containing the antibiotic dilutions with the prepared E. coli suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
- Result Interpretation:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration
 of the antibiotic at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.



Materials:

- Mueller-Hinton Agar (MHA) plates (150 mm)
- Ceftriaxone (30 μg) and ampicillin (10 μg) antibiotic disks
- E. coli isolate (e.g., ATCC 25922)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper

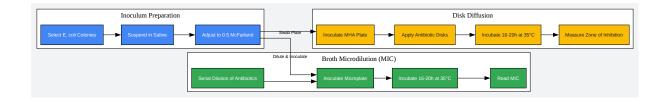
Procedure:

- Inoculum Preparation:
 - Prepare an E. coli suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Plate Inoculation:
 - Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Disk Application:
 - Allow the plate to dry for 3-5 minutes.
 - Aseptically apply the ceftriaxone and ampicillin disks to the surface of the agar. Ensure the disks are placed at least 24 mm apart.



- Incubation:
 - Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- · Result Interpretation:
 - After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.
 - Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI (see Table 2).[9]

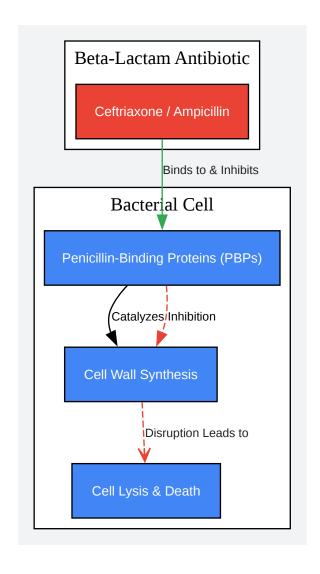
Mandatory Visualizations



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Caption: Workflow for Antimicrobial Susceptibility Testing.





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Caption: Mechanism of Action of Beta-Lactam Antibiotics.

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